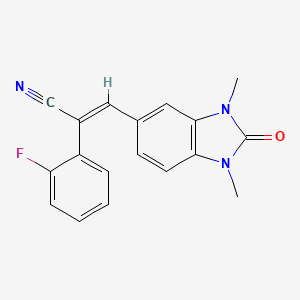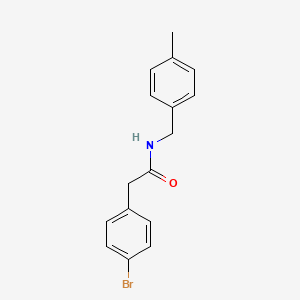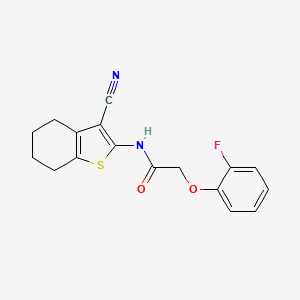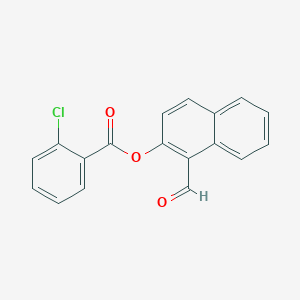
1-formyl-2-naphthyl 2-chlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-formyl-2-naphthyl 2-chlorobenzoate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as N-(2-chlorobenzoyl)-1-naphthylformamide and has the molecular formula C19H12ClNO2.
Mecanismo De Acción
The mechanism of action of 1-formyl-2-naphthyl 2-chlorobenzoate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and division. It has also been found to induce apoptosis, which is a process of programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-formyl-2-naphthyl 2-chlorobenzoate have been studied extensively. It has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the inflammatory response. It has also been found to induce the production of reactive oxygen species, which can cause oxidative stress and cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-formyl-2-naphthyl 2-chlorobenzoate has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It is also stable under normal laboratory conditions and can be stored for extended periods. However, the compound has some limitations, including its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for research on 1-formyl-2-naphthyl 2-chlorobenzoate. One area of research is to investigate its potential applications in the treatment of cancer and bacterial infections. Another area of research is to study its mechanism of action in more detail. Additionally, researchers can explore the synthesis of derivatives of the compound to improve its properties and effectiveness.
Conclusion:
In conclusion, 1-formyl-2-naphthyl 2-chlorobenzoate is a promising compound that has potential applications in various areas of scientific research. Its synthesis method has been optimized to produce high yields of pure compound, and its anti-inflammatory, anti-tumor, and anti-bacterial activities have been extensively studied. While the mechanism of action is not fully understood, the compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Future research directions include investigating its potential applications in the treatment of cancer and bacterial infections, studying its mechanism of action in more detail, and exploring the synthesis of derivatives of the compound to improve its properties and effectiveness.
Métodos De Síntesis
The synthesis of 1-formyl-2-naphthyl 2-chlorobenzoate involves the reaction between 2-chlorobenzoic acid and 1-naphthylamine in the presence of thionyl chloride. The resulting product is then treated with formic acid to obtain the desired compound. The synthesis method has been optimized to produce high yields of pure compound.
Aplicaciones Científicas De Investigación
1-formyl-2-naphthyl 2-chlorobenzoate has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial activities. The compound has been tested against various types of cancer cells, and it has shown promising results in inhibiting the growth of cancer cells. It has also been found to be effective against gram-positive and gram-negative bacteria.
Propiedades
IUPAC Name |
(1-formylnaphthalen-2-yl) 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClO3/c19-16-8-4-3-7-14(16)18(21)22-17-10-9-12-5-1-2-6-13(12)15(17)11-20/h1-11H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNTSZZLTPKFVOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=O)OC(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Formylnaphthalen-2-yl) 2-chlorobenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(4-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5798194.png)
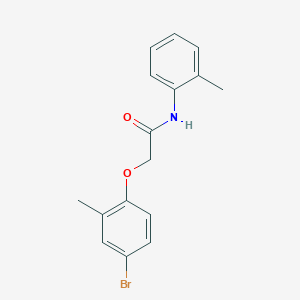
![4-bromo-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5798201.png)
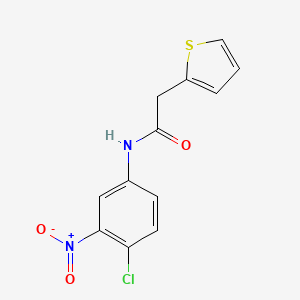
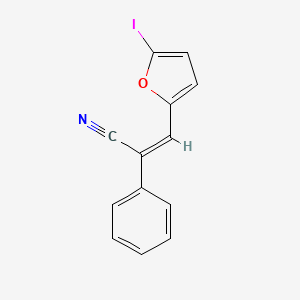
![4,6-dimethyl-2-[(4-methylpiperidin-1-yl)carbonyl]thieno[2,3-b]pyridin-3-amine](/img/structure/B5798231.png)
![N'-[(3-methyl-2-thienyl)methylene]-2-phenylcyclopropanecarbohydrazide](/img/structure/B5798233.png)
![5,5-dimethyl-2-{[oxo(1-pyrrolidinyl)acetyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5798239.png)
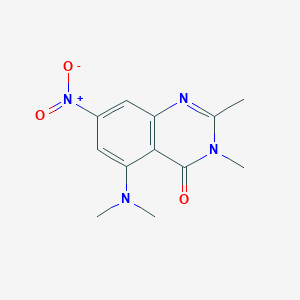
![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
